1-Amino-1-phenylpropan-2-ol

Descripción

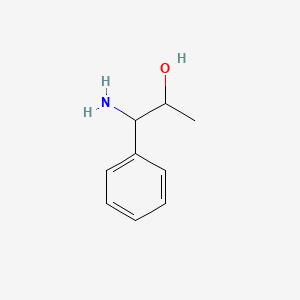

Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-1-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEOXZIUGCXWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493471 | |

| Record name | 1-Amino-1-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52500-61-5 | |

| Record name | beta-Amino-alpha-methylphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052500615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-1-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Broader Significance of Vicinal Amino Alcohols

Vicinal amino alcohols, characterized by amino and hydroxyl groups on adjacent carbon atoms, are a crucial structural motif found in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net This structural unit is present in over 300,000 known compounds, including more than 2,000 natural products and over 80 drugs approved by the Food and Drug Administration. nih.gov Their prevalence underscores their importance as key building blocks in synthetic organic chemistry. researchgate.netdiva-portal.org

In medicinal chemistry, vicinal amino alcohols are integral to the structure of numerous therapeutic agents. mdpi.compreprints.org For instance, they form the core of β-adrenergic blocking agents, which are used to manage cardiovascular conditions. mdpi.compreprints.org Prominent examples include salbutamol (B1663637) and propranolol, both of which are on the World Health Organization's List of Essential Medicines. mdpi.compreprints.org Beyond their direct biological activity, these compounds serve as versatile intermediates in the synthesis of other valuable molecules like chiral morpholines and piperazines. researchgate.net The development of efficient and stereoselective methods for the synthesis of vicinal amino alcohols remains an active and important area of research. nih.govdiva-portal.orguni-muenster.de

Stereoisomerism and Research Applications of 1 Amino 1 Phenylpropan 2 Ol

1-Amino-1-phenylpropan-2-ol possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2S)-norephedrine, (1S,2R)-norephedrine, (1S,2S)-norpseudoephedrine (also known as cathine), and (1R,2S)-norpseudoephedrine. nih.govfaa.gov These stereoisomers, while sharing the same chemical formula and connectivity, exhibit distinct spatial arrangements of their atoms, leading to different physical, chemical, and biological properties. This stereochemical diversity is of high interest in research.

The specific stereoisomers of this compound, often referred to by their common names, have been investigated for their distinct biological activities. For example, d-norpseudoephedrine (cathine) has been studied for its appetite-suppressant effects. Research has demonstrated that the different isomers can have varied cardiovascular effects, highlighting the importance of stereochemistry in determining pharmacological outcomes. nih.gov The synthesis of specific, optically pure stereoisomers is a key focus in organic chemistry, often employing methods like asymmetric transfer hydrogenation to achieve high enantiomeric and diastereomeric purity. researchgate.net The ability to selectively synthesize each stereoisomer is crucial for studying their individual properties and potential applications. researchgate.netresearchgate.net

| Stereoisomer | Common Name | CAS Number | Key Research Area |

| (1R,2S)-1-amino-1-phenylpropan-2-ol | (-)-Norephedrine | 37577-28-9 | Synthesis, Stereochemistry, Pharmacological effects |

| (1S,2R)-1-amino-1-phenylpropan-2-ol | (+)-Norephedrine | 492-41-1 | Synthesis, Stereochemistry, Pharmacological effects |

| (1S,2S)-1-amino-1-phenylpropan-2-ol | (+)-Norpseudoephedrine / Cathine (B3424674) | 492-39-7 | Appetite suppression, Natural product chemistry |

| (1R,2S)-1-amino-1-phenylpropan-2-ol | (-)-Norpseudoephedrine | 88082-68-2 | Synthesis, Stereochemistry |

Historical Perspective on Phenylpropanolamine Derivatives Research

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods combine the selectivity of enzymes with the efficiency of chemical reactions, providing powerful tools for the synthesis of enantiomerically pure compounds.

Biocatalytic Cascades for Enantioselective Production of 1-Amino-1-phenylpropan-2-ol Isomers

Multi-enzymatic cascades have emerged as a highly effective strategy for producing all four stereoisomers of this compound, also known as phenylpropanolamine (PPA). A notable one-pot cascade utilizes 1-phenylpropane-1,2-diols as key intermediates, which are synthesized from trans- or cis-β-methylstyrene using a styrene (B11656) monooxygenase and stereocomplementary epoxide hydrolases. This initial step yields optically pure diols. The subsequent bioamination step employs an alcohol dehydrogenase (ADH), an ω-transaminase (ω-TA), and an alanine (B10760859) dehydrogenase (AlaDH) in a redox-neutral network. This enzymatic system leverages the complementary regio- and stereo-selectivities of the ADHs and ω-TAs to achieve high optical purities (enantiomeric ratio and diastereomeric ratio >99.5%) and analytical yields of up to 95%. For instance, the structural isomer (1S,2R)-1-amino-1-phenylpropan-2-ol has been obtained in high optical purity using this cascade.

Another innovative approach involves a two-step cascade combining a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme and an ω-transaminase. uni-duesseldorf.de This method starts with the carboligation of an aldehyde and an α-keto acid, followed by the reductive amination of the resulting α-hydroxy ketone intermediate by the ω-transaminase. uni-duesseldorf.de Specifically, for the synthesis of (1S,2S)-norpseudoephedrine from 1-phenylpropane-1,2-dione, a combination of an (S)-selective transaminase from Chromobacterium violaceum and an alcohol dehydrogenase from Lactobacillus brevis resulted in excellent stereoselectivity (ee >98%, de >99%). uni-duesseldorf.de

| Starting Material | Key Enzymes | Product Isomer | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Yield |

| β-Methylstyrene | Styrene monooxygenase, Epoxide hydrolase, ADH, ω-TA, AlaDH | (1S,2R)-1-Amino-1-phenylpropan-2-ol | >99.5% | >99.5% | Up to 95% |

| 1-Phenylpropane-1,2-dione | (S)-selective transaminase (C. violaceum), ADH (L. brevis) | (1S,2S)-Norpseudoephedrine | >98% | >99% | - |

| L-Phenylalanine | Tyrosine ammonia (B1221849) lyase, Decarboxylase, Epoxidase, Hydrolase | (R)-1-Phenyl-1,2-diol | >99% | - | 75% |

| L-Phenylalanine | Tyrosine ammonia lyase, Decarboxylase, Epoxidase, Hydrolase | (S)-1-Phenyl-1,2-diol | 98-99% | - | 70% |

ω-Transaminase-Mediated Amination Strategies for Chiral Amino Alcohols

ω-Transaminases (ω-TAs) are pivotal enzymes in the synthesis of chiral amines due to their ability to transfer an amino group from a donor to a ketone or aldehyde acceptor. worktribe.com These enzymes, which utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, can accept substrates lacking a carboxyl group, making them ideal for producing chiral primary amines from prochiral ketones. worktribe.commdpi.com The reaction mechanism follows a ping-pong-bi-bi kinetic model, involving the formation of a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. mdpi.com

Multi-enzymatic cascades frequently incorporate ω-TAs. For example, a cascade involving galactose oxidase and ω-TAs has been used for the amination of benzylic alcohols. mdpi.com The alcohol is first oxidized to the corresponding aldehyde by galactose oxidase, which is then aminated by the ω-TA. mdpi.com To overcome unfavorable reaction equilibria, strategies such as using bio-based diamine donors like putrescine and cadaverine (B124047) have been developed. These donors are converted into reactive amino aldehydes that cyclize, driving the reaction towards product formation. mdpi.com

A chemoenzymatic approach combining the Wacker-Tsuji oxidation of allylbenzenes with ω-TA-catalyzed biotransamination has been described for the synthesis of 1-arylpropan-2-amines. uniovi.es This method has yielded a series of optically active amines with good to very high conversions (74–92%) and excellent selectivities (>99% ee) in an aqueous medium. uniovi.es

| Substrate | Enzyme System | Amine Donor | Product | Conversion | Enantiomeric Excess (ee) |

| Benzylic Alcohols | Galactose oxidase, ω-TA | - | Corresponding Amine | - | - |

| 1-Arylpropan-2-ones | ω-Transaminase | Isopropylamine | 1-Arylpropan-2-amines | 74-92% | >99% |

Enzymatic Kinetic Resolution Techniques for Enantiopure this compound Isomers

Enzymatic kinetic resolution (EKR) is a widely used method for obtaining enantiopure compounds. This technique relies on the differential reaction rates of enantiomers with an enzyme, allowing for the separation of one enantiomer. While effective, EKR is limited by a theoretical maximum yield of 50% for the desired isomer. almacgroup.com

Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enantioselective enzymatic reaction with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product. researchgate.net DKR has been successfully applied to the synthesis of optically pure compounds, including alcohols, by combining an alcohol dehydrogenase with a racemization catalyst. researchgate.net For instance, the DKR of racemic (hetero)benzylic alcohols using an engineered acyltransferase has yielded (R)-acetates with up to >99% conversion and high optical purity (83–99.9% ee). researchgate.net A reductive enzymatic DKR process has been developed to produce (S)-2-phenylpropanol at high titers (115 g/L) with 93.1% ee from racemic 2-phenylpropanal. nih.gov

Asymmetric Chemical Synthesis Routes

Asymmetric chemical synthesis provides alternative pathways to enantiopure this compound, often employing chiral catalysts or precursors to control stereochemistry.

Chiral Catalyst-Mediated Reductions for Enantioselective Synthesis of this compound

The use of chiral catalysts in reduction reactions is a powerful strategy for asymmetric synthesis. For example, the reduction of β,β-disubstituted nitroalkenes has been achieved with high enantioselectivity (93–99% ee) using a chiral iridium(III) complex as the catalyst and a Hantzsch ester as the reducing agent. rsc.org Similarly, chiral copper(II) complexes have been employed as catalysts in the enantioselective Henry reaction, producing nitro alcohols with good yield and enantioselectivity. rsc.org

A process for preparing l-erythro-2-amino-1-phenyl-1-propanol involves the reduction of l-1-phenyl-1-hydroxy-2-propanone oxime using a nickel-aluminum catalyst mixture. google.comgoogle.com The ratio of nickel to aluminum in the catalyst is critical for achieving the desired diastereomeric purity and yield. google.comgoogle.com This method provides a pathway to the specific erythro isomer. google.comgoogle.com

| Substrate | Catalyst | Reducing Agent | Product | Enantiomeric Excess (ee) |

| β,β-Disubstituted nitroalkenes | Chiral Iridium(III) complex | Hantzsch ester | (R)-Nitroalkanes | 93-99% |

| o-Nitrobenzaldehyde | Chiral Copper(II) complex | - | Nitro alcohol | 77% |

| l-1-Phenyl-1-hydroxy-2-propanone oxime | Nickel-Aluminum mixture | - | l-erythro-2-Amino-1-phenyl-1-propanol | - |

Stereospecific Synthesis Utilizing Chiral Precursors and Auxiliaries in this compound Production

Stereospecific synthesis relies on the use of chiral starting materials or auxiliaries to direct the stereochemical outcome of a reaction. This approach is fundamental in producing optically active compounds like l-norephedrine. google.com The synthesis can start from chiral precursors with known stereochemistry, ensuring the formation of the desired stereoisomer. google.comgoogle.com

Chiral amino alcohols themselves can serve as precursors for new enantioselective catalysts. polyu.edu.hk For example, chiral ligands derived from amino alcohols have been used in various asymmetric reactions, including reductions and alkylations. polyu.edu.hk A chemo-enzymatic route for a gamma-secretase inhibitor intermediate employed an alcohol dehydrogenase for a stereoselective reduction step. worktribe.com Furthermore, the synthesis of homoallylic amines, which are precursors to many biologically active molecules, can be achieved through the enantioselective addition of an allyl group to an aldimine, a reaction that can be catalyzed by small organic molecules derived from amino acids like valine. nih.gov

Asymmetric Transfer Hydrogenation Approaches to β-Amino Alcohols

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of chiral alcohols, including β-amino alcohols like this compound. This technique typically utilizes a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst. Ruthenium, rhodium, and iridium complexes are commonly employed for this purpose, demonstrating high activity and enantioselectivity.

The ATH of α-amino ketones is a direct route to the corresponding β-amino alcohols. For instance, the enantioselective reduction of N-protected α-aminoketones can be effectively achieved using ruthenium(II) catalysts in conjunction with chiral ligands like monotosylated diamines in a formic acid/triethylamine mixture. This method has been successfully applied to the synthesis of various β-amino alcohols and their derivatives, including aziridines, with high enantiomeric excess (ee) often exceeding 99%.

A notable application of ATH is in the stereoselective synthesis of norephedrine and norpseudoephedrine (B1213554), which are diastereomers of this compound. By employing chiral rhodium complexes, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), the prochiral cyclic sulfamidate imine of racemic 1-hydroxy-1-phenylpropan-2-one (B1202110) can be reduced with high diastereoselectivity and enantioselectivity. Current time information in Bangalore, IN. This process is often accompanied by dynamic kinetic resolution, which allows for the conversion of a racemic starting material into a single stereoisomeric product in high yield.

The choice of metal catalyst, chiral ligand, and reaction conditions plays a crucial role in the stereochemical outcome of the ATH reaction. For example, rhodium catalysts with amino acid-based thioamide ligands have shown to be effective in the ATH of ketones, where the coordination mode of the ligand influences the enantioselectivity. oup.comnih.gov Similarly, iridium complexes, particularly those with N,N-chelated ligands, have been developed for the transfer hydrogenation of various substrates, including N-heteroarenes, with good to excellent enantioselectivities.

Table 1: Catalysts and Conditions in Asymmetric Transfer Hydrogenation for β-Amino Alcohol Synthesis

| Catalyst System | Substrate Type | Hydrogen Donor | Key Features | Reference |

| [Ru(p-cymene)Cl₂]₂ / (1R,2R)-TsDPEN | N-tBoc-α-aminoketones | HCOOH/NEt₃ | High enantioselectivity (up to 99% ee) for β-amino alcohols. | vulcanchem.com |

| (S,S)-CpRhCl(TsDPEN) | Cyclic sulfamidate imine of 1-hydroxy-1-phenyl-propan-2-one | HCOOH/NEt₃ | Stereoselective synthesis of norephedrine via DKR. | Current time information in Bangalore, IN. |

| [RhCl₂Cp]₂ / L-amino acid thioamide ligands | Aromatic ketones | i-PrOH | Enantioswitchable catalysis based on ligand coordination. | oup.comnih.gov |

| Chiral Ir(III) complexes | N-Heteroarenes | HCOOH | Good enantioselectivities for cyclic amines. |

Conventional Chemical Synthesis with Stereo-Control Considerations

Reduction of Prochiral Ketones and Nitroalkenes to Yield this compound Precursors

The reduction of prochiral ketones is a fundamental strategy for establishing the stereocenters in this compound. A key precursor is 1-hydroxy-1-phenylpropan-2-one, which can be stereoselectively reduced to the corresponding diol. Biocatalytic methods, employing enzymes or whole-cell systems, offer high stereoselectivity in the reduction of such ketones. researchgate.net

Another important class of precursors are nitroalkenes, such as 1-phenyl-2-nitropropene. Catalytic hydrogenation of this nitroalkene can lead to the formation of 1-phenyl-2-aminopropane. wikipedia.org The reduction of the nitro group and the double bond can be achieved using various reducing agents, including lithium aluminum hydride (LAH), sodium borohydride, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgbloomtechz.com The stereochemical outcome of the reduction of related nitroalcohols, such as 1-phenyl-2-nitropropan-1-ol, can be controlled to achieve diastereoselectivity.

Oxime Formation and Catalytic Hydrogenation Methods for this compound

A well-established route to this compound involves the formation of an oxime from a ketone precursor, followed by catalytic hydrogenation. Specifically, l-1-phenyl-1-hydroxy-2-propanone can be reacted with a hydroxylamine (B1172632) salt in the presence of a base to form l-1-phenyl-1-hydroxy-2-propanone oxime. google.comgoogle.com

The subsequent reduction of the oxime is a critical step where the amino group is introduced. A variety of reducing agents and catalysts can be employed for this transformation. A notable method utilizes a nickel-aluminum alloy as the catalyst, which has been shown to provide good diastereomeric purity and yield of the desired erythro isomer (norephedrine). google.comgoogle.com Other methods for the reduction of α-hydroxy oximes include the use of borane, which can lead to the stereoselective formation of cis-1,2-amino alcohols. nih.gov The stereochemical outcome of the oxime reduction is influenced by the directing effect of the adjacent hydroxyl group.

Table 2: Oxime-Based Synthesis of this compound

| Precursor | Oximation Agent | Reducing Agent/Catalyst | Product | Key Features | Reference |

| l-1-phenyl-1-hydroxy-2-propanone | Hydroxylamine hydrochloride/Base | Nickel-aluminum catalyst | l-erythro-2-amino-1-phenyl-1-propanol | Good diastereomeric purity and yield. | google.comgoogle.com |

| Cyclic α-hydroxyketones | Benzyloxyamine hydrochloride | Borane | cis-1,2-amino alcohols | High regio- and stereoselectivity. | nih.gov |

Grignard Reaction-Based Syntheses and Subsequent Resolution for this compound

The Grignard reaction provides a powerful tool for the formation of carbon-carbon bonds and can be applied to the synthesis of precursors for this compound. wikipedia.orgorganic-chemistry.orgnumberanalytics.com For instance, the addition of a methyl Grignard reagent to O-silyl protected cyanohydrins derived from benzaldehyde (B42025) can lead to intermediates that, upon hydrogenation, yield 2-amino alcohols with high diastereoselectivity. researchgate.net

A common strategy involves the reaction of a Grignard reagent with a chiral auxiliary-bearing substrate or the resolution of a racemic mixture produced via a Grignard reaction. For example, methods have been developed that utilize Grignard reagents and paraformaldehyde for the reduction of an L-alanine oxazolidinone to afford a mixture of diastereomers favoring pseudonorephedrine. google.com While Grignard reactions are highly effective for constructing the carbon skeleton, achieving high stereoselectivity often requires subsequent resolution steps, such as enzymatic or chromatographic methods, to isolate the desired enantiomer.

Reductive Amination Strategies for this compound Derivatives

Reductive amination is a direct and efficient method for the synthesis of amines from carbonyl compounds. In the context of this compound, the reductive amination of 1-hydroxy-2-propanone (acetol) with ammonia over nickel or copper catalysts has been studied. This one-step process can yield 2-aminopropanol, though the formation of by-products such as dimethylpiperazines can occur.

For the synthesis of this compound, the reductive amination of l-(R)-phenylacetylcarbinol (l-1-phenyl-1-hydroxy-2-propanone) is a key industrial process. google.com This can be achieved using a primary aralkylamine, such as benzylamine (B48309), under catalytic reduction conditions. The resulting N-aralkylamino alcohol can then be debenzylated via hydrogenolysis to afford the final product. google.com This two-step, one-pot process can be highly stereoselective, yielding the desired l-erythro isomer. The choice of catalyst is crucial, with platinum catalysts often used for the initial reductive amination and palladium catalysts for the subsequent debenzylation. google.com

More recent developments include the use of biocatalysts, such as amine dehydrogenases, for the reductive amination of hydroxyketone precursors. acs.org These enzymatic methods offer the potential for high enantioselectivity under mild reaction conditions.

Novel Synthetic Techniques and Catalyst Development

Recent research has focused on developing more efficient, sustainable, and highly selective methods for the synthesis of this compound and its analogues. Chemoenzymatic and biocatalytic approaches are at the forefront of these innovations.

A two-step biocatalytic sequence has been designed for the preparation of (1S)-nor(pseudo)ephedrine analogues. cnr.it This process involves a benzoin-type condensation catalyzed by an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase, followed by a transamination step mediated by either an (S)- or (R)-selective amine transaminase. cnr.it This novel bi-enzymatic synthesis provides the desired products with good yields and high diastereo- and enantiomeric excesses.

Another innovative approach involves a redox-neutral cascade starting from racemic 1-phenylpropan-2-ol. uniovi.es This method utilizes a single non-selective alcohol dehydrogenase for the oxidation of the alcohol to the corresponding ketone, which is then subjected to reductive amination using a reductive aminase from Aspergillus oryzae. uniovi.es

The development of new catalysts also plays a pivotal role. For instance, nickel-catalyzed asymmetric hydrogenation of cyclic sulfamidate imines has been developed, affording chiral cyclic sulfamidates with excellent enantioselectivities (up to >99% ee) and high yields. wikipedia.org These chiral sulfamidates can serve as precursors for various amino alcohols.

Furthermore, novel organocatalysts, such as ephedrine (B3423809) and pseudoephedrine-derived thioureas, have been employed in asymmetric Michael additions of keto esters and diketones to nitroalkenes. researchgate.net These reactions can generate multiple stereocenters with high control, offering a pathway to complex polyfunctionalized molecules that can be precursors to amino alcohols.

Carbon Nanotube-Assisted Synthesis of Amino Alcohol Analogs

While direct, one-pot synthesis of this compound using carbon nanotubes (CNTs) is an emerging area, CNTs have proven to be highly effective catalysts and catalyst supports for key chemical transformations required for its synthesis. researchgate.net Their unique properties, such as high surface area, exceptional thermal and chemical stability, and tunable surface chemistry, make them promising heterogeneous catalysts for the multi-component synthesis of heterocyclic compounds and other fine chemicals. researchgate.net Research into analogous reactions demonstrates the potential of CNTs for producing amino alcohols.

Detailed Research Findings

Key steps in the synthesis of amino alcohols often involve the formation of an imine intermediate via the coupling of an alcohol and an amine, or the selective hydrogenation of a carbonyl group. CNT-based catalysts have shown significant promise in both areas.

Aerobic Oxidative Coupling: Researchers have developed high-spin carbon nanostructures that act as "green," metal-free catalysts for the direct synthesis of imines from alcohols and amines. nih.gov In a model reaction, the dehydrogenative coupling of phenylmethanol and benzylamine was achieved with a yield of up to 98%, with water as the only byproduct. nih.gov The catalytic mechanism involves the unpaired electrons of the carbon catalyst reducing O₂ to O₂•⁻, which initiates the oxidative coupling. nih.gov This approach avoids the use of expensive and toxic metal catalysts. nih.gov

Selective Hydrogenation: Multi-walled carbon nanotubes (MWCNTs) have been used as supports for bimetallic nanoparticles (e.g., Pt-Ru) for the chemoselective hydrogenation of unsaturated aldehydes. researchgate.net For the hydrogenation of cinnamaldehyde, Pt-Ru nanoparticles confined within functionalized MWCNTs exhibited higher catalytic activity and selectivity compared to unsupported nanoparticles. researchgate.net Under optimized conditions, a selectivity greater than 76% towards cinnamyl alcohol was achieved. researchgate.net This ability to selectively reduce a carbonyl group is crucial for pathways that might synthesize this compound from a corresponding aminoketone precursor.

| Reaction Type | Catalyst System | Model Substrates | Key Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Aerobic Oxidative Coupling (Imination) | High-Spin Carbon Nanostructures (Metal-Free) | Benzyl alcohol + Benzylamine | N-benzylidene-1-phenylmethanamine | >98% Yield | nih.gov |

| Chemoselective Hydrogenation | Pt-Ru Nanoparticles on MWCNTs | Cinnamaldehyde | Cinnamyl alcohol | >76% Selectivity | researchgate.net |

Development of Immobilized Biocatalysts for Improved Synthesis Efficiency

Biocatalysis offers a highly selective and sustainable route for producing enantiomerically pure chiral amines and amino alcohols. mdpi.compolimi.it Enzymes, particularly transaminases (TAs), are capable of performing asymmetric synthesis under mild conditions. polimi.it However, the practical and economic viability of biocatalysts on an industrial scale often depends on their stability and reusability, which can be significantly enhanced through immobilization. uni-duesseldorf.denih.gov Enzyme immobilization facilitates catalyst recycling, simplifies downstream processing, and allows for integration into continuous flow reactors. nih.govresearchgate.net

Detailed Research Findings

Various strategies have been developed to immobilize enzymes for the synthesis of chiral amino alcohols, leading to biocatalysts with improved operational stability and efficiency.

Co-immobilization on Affinity Beads: A "hydrogen-borrowing" cascade for chiral amine synthesis has been developed using two co-immobilized enzymes: an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH). unibe.ch The enzymes, furnished with His-tags, were immobilized on controlled porosity glass Fe(III)-ion-affinity beads (EziG). unibe.ch This dual-enzyme system demonstrated excellent recyclability, maintaining performance over five cycles. unibe.ch In a preparative scale reaction, it achieved 90% conversion of (S)-phenylpropan-2-ol in 24 hours. unibe.ch

Fusion Tag-Mediated Immobilization: The use of fusion tags, such as the HaloTag™, enables a simple and efficient one-step purification and covalent immobilization of enzymes directly from crude cell extracts. uni-duesseldorf.de This method yields highly pure, covalently bound enzymes with high affinity. uni-duesseldorf.de The majority of enzymes immobilized via this technique retain over 50% of their catalytic activity compared to their free counterparts. uni-duesseldorf.de The resulting stable biocatalysts are suitable for recycling in batch reactions and for long-term use in continuous plug-flow reactors. uni-duesseldorf.de

Two-Step Biocatalytic Cascades: A sequential, two-step biocatalytic process has been designed for the synthesis of (1S)-nor(pseudo)ephedrine analogues, which are stereoisomers of this compound. polimi.it

The first step involves a benzoin-type condensation of an aromatic aldehyde, catalyzed by the (S)-selective enzyme acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR), to form an (S)-arylacetylcarbinol intermediate. polimi.it

The second step is a transamination of this intermediate mediated by either an (S)- or (R)-selective amine transaminase (ATA), which determines the final stereochemistry (threo- or erythro-) of the product. polimi.it This novel bi-enzymatic synthesis provides the desired amino alcohol products with good yields and high diastereo- and enantiomeric excesses, offering a greener production pathway. polimi.it

| Immobilization Strategy | Enzyme(s) | Support Material | Key Finding | Reference |

|---|---|---|---|---|

| Co-immobilization via Metal-Ion Affinity | Alcohol Dehydrogenase (ADH) & Amine Dehydrogenase (AmDH) | Controlled Porosity Glass Fe(III)-ion-affinity Beads (EziG) | System was recyclable over 5 cycles; achieved 90% conversion on a preparative scale. | unibe.ch |

| Covalent Attachment via Fusion Tag | HaloTag™-fused Transaminase (e.g., BmTA) | HaloLink™ Resin (amine-functionalized) | Enabled one-step purification and immobilization with high enzyme purity and stability for continuous processes. | uni-duesseldorf.de |

| Sequential Biocatalytic Cascade (Free Enzymes) | Ao:DCPIP OR & Amine Transaminase (ATA) | N/A (Enzymes used in solution) | Produced (1S)-nor(pseudo)ephedrine analogues with good yields and high diastereo- and enantioselectivity. | polimi.it |

| Covalent Attachment | ω-Transaminase (ω-TAVf) | Epoxy-functionalized cellulose | Conferred excellent temperature stability and reusability over four cycles for synthesizing (S)-phenylethylamine. | mdpi.com |

Enantioselective and Diastereoselective Synthesis Studies of this compound and its Analogs

The synthesis of specific stereoisomers of this compound and related compounds is a significant area of study, driven by the distinct properties of each enantiomer and diastereomer. Researchers have developed various methods to achieve high levels of stereoselectivity.

One prominent approach involves the reductive amination of L-(R)-phenylacetylcarbinol. This process, when carried out with a primary aralkylamine under catalytic reduction conditions, followed by the removal of the N-aralkyl group, can stereoselectively produce L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol. google.com For instance, the reaction of L-(R)-phenylacetylcarbinol with benzylamine in the presence of a platinum-on-carbon (Pt/C) catalyst yields L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol with a high diastereomeric ratio (erythro:threo = 92.6:7.4). google.com Subsequent hydrogenolysis of the N-benzyl group using a palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) catalyst affords the desired L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol. google.com

Another strategy focuses on the diastereoselective reduction of α-aminoketones. For example, the reduction of 2-(benzylamino)-1-phenylpropan-1-one can lead to the formation of both erythro and threo isomers of 2-benzylamino-1-phenylpropan-1-ol. lookchem.com The choice of reducing agent and reaction conditions can influence the diastereomeric outcome.

The table below summarizes key findings from studies on the stereoselective synthesis of this compound and its analogs.

| Starting Material | Reagents and Conditions | Product | Diastereomeric/Enantiomeric Purity |

| L-(R)-phenylacetylcarbinol | 1. Benzylamine, 5% Pt/C, H₂; 2. 20% Pd(OH)₂/C, H₂ | L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol | Erythro:threo = 92.6:7.4 (for intermediate), Optical purity up to 98.6%ee |

| L-phenylalanine | Multi-enzyme cascade | (S)-2-phenylglycinol | >99.4% ee |

| L-phenylalanine | Multi-enzyme cascade | (R)-phenylethanolamine | >99.9% ee |

Chiral Resolution Techniques in this compound Research

Chiral resolution, the process of separating a racemic mixture into its individual enantiomers, is a fundamental technique in the study and production of optically active this compound. Various methods have been developed and refined to achieve this separation effectively.

Enzymatic Kinetic Resolution of 1-Phenylpropan-2-ol Derivatives

Enzymatic kinetic resolution is a powerful method that utilizes the stereoselectivity of enzymes to separate enantiomers. In this technique, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers based on the difference in their chemical form.

Lipases are commonly used enzymes for the kinetic resolution of alcohols. For instance, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, has been shown to be highly effective in the resolution of racemic 1-phenylpropan-2-ol and its derivatives. mdpi.comresearchgate.net The enzyme can selectively acylate one enantiomer, typically the (R)-enantiomer, using an acyl donor, resulting in an ester and the unreacted (S)-enantiomer. mdpi.com The choice of acyl donor and solvent system can significantly impact the efficiency and enantioselectivity of the resolution. researchgate.net Studies have explored the use of various fatty and aromatic acids as "green" acyl donors. researchgate.net

A double enzymatic kinetic resolution approach has also been developed, where both the alcohol and the acyl donor (in the form of a carbonate) are racemic. mdpi.com This method can lead to the synthesis of multiple chiral compounds with high enantiomeric excess in a single pot. mdpi.com

The table below presents data from studies on the enzymatic kinetic resolution of 1-phenylpropan-2-ol derivatives.

| Substrate | Enzyme | Acyl Donor/Reaction | Key Findings |

| Racemic 1-phenylethanol (B42297) and 1-phenylpropan-2-ol | Candida rugosa lipase (CRL) | Fatty and aromatic acids | Solvent, medium dilution, and temperature are crucial for enantioselective esterification. researchgate.net |

| Racemic 1-phenylethanol and 1-phenylpropanol | Novozym 435 (CALB) | Methyl 1-phenylethyl carbonate | Double enzymatic kinetic resolution yielded (R)-methyl (1-phenylethyl) carbamate (B1207046) with 45% yield and high enantioselectivity. mdpi.com |

Chromatographic Resolution Methods for this compound Enantiomers

Chromatographic methods are widely used for the analytical and preparative separation of enantiomers. These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for determining the enantiomeric purity of this compound and its derivatives. sigmaaldrich.com For example, the enantiomeric excess (ee) of (S)-(-)-2-Amino-3-phenyl-1-propanol can be determined to be 99% using HPLC. sigmaaldrich.com

Molecularly imprinted polymers (MIPs) have also been developed as chiral stationary phases for the resolution of related compounds like ephedrine. arabjchem.org In this technique, a polymer is created with binding sites that are complementary in shape and functionality to a template molecule, which is one of the enantiomers. After removal of the template, the MIP can selectively bind that enantiomer from a racemic mixture. arabjchem.org For ephedrine, MIPs prepared with either (+)- or (-)-ephedrine as the template have been shown to be effective for the resolution of its racemates, achieving separation factors between 1.3 and 2.6. arabjchem.org

Gas-liquid chromatography (GLC) is another technique used to analyze the diastereomeric ratio of intermediates in the synthesis of this compound. google.com

Impact of Stereochemistry on Reaction Pathways and Selectivity of this compound

The stereochemistry of this compound and its precursors has a profound effect on the pathways and outcomes of chemical reactions. The specific three-dimensional arrangement of atoms can dictate the accessibility of reactive sites and influence the formation of transition states, thereby controlling the stereoselectivity of a reaction.

In enzymatic reactions, the stereochemistry of the substrate is crucial for its binding to the enzyme's active site. For example, in the enzymatic kinetic resolution of 1-phenylpropan-2-ol derivatives, lipases like Candida antarctica lipase B (CALB) exhibit a high degree of enantioselectivity, preferentially acylating one enantiomer over the other. mdpi.comresearchgate.net This selectivity is a direct consequence of the specific interactions between the chiral substrate and the chiral environment of the enzyme's active site.

The stereochemistry of starting materials also plays a critical role in diastereoselective reactions. For instance, the reduction of a prochiral ketone can lead to different diastereomers depending on the facial selectivity of the hydride attack, which can be influenced by the presence of adjacent chiral centers. Similarly, the ring-opening of epoxides is a stereospecific process where the nucleophile attacks from the side opposite to the epoxide ring, leading to an inversion of configuration at the attacked carbon.

In the synthesis of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol from L-(R)-phenylacetylcarbinol, the stereochemistry of the starting material directs the formation of the desired erythro diastereomer during the reductive amination step. google.com The use of a chiral resolving agent, such as (S)-mandelic acid, can be employed to separate diastereomeric salts formed with a racemic alcohol. chemeurope.com The differential solubility of these diastereomeric salts allows for their separation by filtration. chemeurope.com

Stereochemical Analysis and Optical Purity Determination in this compound Synthesis

Accurate determination of the stereochemical composition and optical purity of this compound and its intermediates is essential for quality control and for understanding the stereoselectivity of synthetic methods. Various analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a primary method for determining the enantiomeric excess (%ee) of the final product and its chiral intermediates. google.com For example, the optical purity of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol can be measured by HPLC, with values as high as 98.6%ee being reported after purification. google.com

Gas-liquid chromatography (GLC) is often used to determine the diastereomeric ratio (e.g., erythro:threo) of intermediates in the synthesis. google.com This is crucial for assessing the diastereoselectivity of a particular reaction step. For instance, the erythro:threo ratio of L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol can be determined to be 92.6:7.4 by GLC analysis. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents or by analyzing diastereomeric derivatives, can also be used to determine enantiomeric purity. Proton NMR (¹H-NMR) is used to confirm the structure of synthesized compounds. google.com

The table below shows examples of analytical data used to determine the stereochemical purity of this compound and its intermediates.

| Compound | Analytical Method | Parameter Measured | Result |

| L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol | HPLC | Optical Purity (%ee) | 98.6% |

| L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol | GLC | Diastereomeric Ratio (erythro:threo) | 92.6:7.4 |

| Crude L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol | HPLC | Optical Purity (%ee) | 75.6% |

| Crude L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol | GLC | Diastereomeric Ratio (erythro:threo) | 88.9:11.1 |

Chemical Reactivity and Derivatization Research of 1 Amino 1 Phenylpropan 2 Ol

Oxidation Reactions and Mechanistic Studies of 1-Amino-1-phenylpropan-2-ol

The oxidation of this compound has been a subject of detailed kinetic and mechanistic investigations, often focusing on its degradation pathways. The use of N-halamines, such as N-bromosuccinimide (NBS), has been prominent in these studies.

Research on the oxidative degradation of PPA with NBS in both acidic (HCl) and alkaline (NaOH) media has revealed distinct reaction kinetics. researchgate.net In acidic solutions, the reaction is first order with respect to NBS concentration and fractional order with respect to PPA. In alkaline conditions, the rate is dependent on the concentrations of NBS, PPA, and hydroxide (B78521) ions. researchgate.net The reactive oxidizing species are postulated to be different depending on the pH, with (CH₂CO)₂NBr acting as the oxidant in acidic media and OBr⁻ in alkaline media. researchgate.net

A significant outcome of the oxidation of this compound is the cleavage of the carbon-carbon bond between the carbon atoms bearing the amino and hydroxyl groups. akjournals.com Ruthenium(III)-catalyzed oxidation with NBS in a hydrochloric acid medium leads to the formation of benzaldehyde (B42025) and acetaldehyde (B116499) as the primary oxidation products, with a reaction stoichiometry of 1:1 between PPA and NBS. akjournals.com The identification of these products confirms the cleavage of the C1-C2 bond.

The hydroxyl group can also be oxidized to yield the corresponding ketone, although this pathway often leads to subsequent cleavage. smolecule.com The general oxidation of the secondary alcohol group in similar structures can be achieved using agents like chromium trioxide or potassium permanganate (B83412) to produce a ketone.

Table 1: Summary of Oxidation Studies on this compound

| Oxidizing System | Medium | Key Findings | Identified Products |

| N-Bromosuccinimide (NBS) | Acidic (HCl) | Rate law: -d[NBS]/dt = k[NBS][PPA]ˣ. Reactive species: (CH₂CO)₂NBr. researchgate.net | Benzaldehyde, Acetaldehyde akjournals.com |

| N-Bromosuccinimide (NBS) | Alkaline (NaOH) | Rate law: -d[NBS]/dt = k[NBS][OH⁻][PPA]ˣ. Reaction is faster than in acid. Reactive species: OBr⁻. researchgate.net | Not specified in source, but cleavage is implied. |

| N-Bromosuccinimide (NBS) / Ru(III) catalyst | Acidic (HCl) | Catalyzed reaction with 1:1 stoichiometry. akjournals.com | Benzaldehyde, Acetaldehyde, Ammonia (B1221849) akjournals.com |

Reduction Reactions and Product Diversification from this compound

Reduction reactions involving this compound primarily target the secondary hydroxyl group. A key transformation is its conversion to amphetamine and related compounds through the reductive dehydroxylation of the C1 carbinol group.

A notable process involves a two-step sequence: acylation of the hydroxyl group followed by hydrogenolysis. google.comgoogle.com In this method, the phenylpropanolamine salt is first reacted with an acylating agent to form an O-acylated intermediate. This intermediate is then subjected to catalytic hydrogenation or catalytic transfer hydrogenation, which cleaves the C-O bond and replaces the acyloxy group with a hydrogen atom. google.comgoogle.com

This reaction is highly significant because it proceeds with retention of configuration at the carbon atom bearing the amino group. google.com Consequently, specific stereoisomers of amphetamine can be synthesized by selecting the appropriate stereoisomer of the starting phenylpropanolamine. For instance:

Starting with 1R,2S-(-)-norephedrine (an erythro diastereomer of this compound) yields S-(+)-amphetamine (dextroamphetamine). google.comgoogle.com

Starting with 1S,2S-(+)-norpseudoephedrine (a threo diastereomer) also yields S-(+)-amphetamine. google.comgoogle.com

This stereospecificity makes the reaction a valuable route for producing enantiomerically pure amphetamines. google.com Alternative, more hazardous methods for this reduction include using hydriodic acid with red phosphorus or thionyl chloride followed by catalytic hydrogenation. google.com

Table 2: Product Diversification via Reduction of this compound Derivatives

| Starting Material (Stereoisomer) | Key Reaction Steps | Final Product (Stereoisomer) |

| 1R,2S-(-)-Norephedrine | 1. Acylation of OH group2. Catalytic Hydrogenolysis | S-(+)-Amphetamine google.comgoogle.com |

| 1S,2S-(+)-Norpseudoephedrine | 1. Acylation of OH group2. Catalytic Hydrogenolysis | S-(+)-Amphetamine google.comgoogle.com |

| 1R,2S-(-)-Ephedrine | 1. Acylation of OH group2. Catalytic Hydrogenolysis | S-(+)-Methamphetamine google.com |

| 1S,2S-(+)-Pseudoephedrine | 1. Acylation of OH group2. Catalytic Hydrogenolysis | S-(+)-Methamphetamine google.com |

Nucleophilic Substitution Reactions of Amine and Hydroxyl Groups in this compound

Both the primary amino group and the secondary hydroxyl group of this compound are susceptible to nucleophilic substitution reactions, allowing for extensive derivatization.

Reactions of the Hydroxyl Group: The benzylic hydroxyl group can be substituted by a halogen. For example, heating norephedrine (B3415761) with thionyl chloride results in the formation of 2-amino-1-chloro-1-phenylpropane hydrochloride. google.com This reaction converts the alcohol into a more reactive alkyl halide, which can serve as an intermediate for further substitutions.

Reactions of the Amino Group: The primary amino group is nucleophilic and can react with various electrophiles. smolecule.com

N-Alkylation: The amine can be alkylated using alkyl halides. For example, N-methylation increases the potency of primary phenethylamines. wikipedia.org

N-Acylation: The amine can react with acyl chlorides or anhydrides to form amides.

These substitution reactions are fundamental for creating a wide array of derivatives with potentially different chemical and biological properties.

Functionalization and Protecting Group Strategies for Selective Transformations of this compound

The presence of two reactive functional groups (amine and hydroxyl) necessitates the use of protecting group strategies for selective transformations. Functionalization of one group allows the other to be modified without interference.

A prime example is the selective reduction of the hydroxyl group as discussed previously. google.comgoogle.com In this process, the hydroxyl group is first functionalized by converting it into an acyloxyester. This acylation serves two purposes: it transforms the poor leaving group (-OH) into a good leaving group (-OCOR), and it protects the hydroxyl functionality while other reactions could potentially be performed elsewhere. The subsequent hydrogenolysis selectively cleaves the activated C-O bond. google.com

This strategy of acylating the phenylpropanolamine salt allows the reaction to proceed efficiently without isolating the acylated intermediate, providing a streamlined process. google.com The choice of acylating agent (e.g., acetic anhydride, benzoyl chloride) can be varied. google.com This approach highlights how functionalization is a key strategy for directing the reactivity of this compound towards a desired product, such as in the stereospecific synthesis of amphetamines. google.comgoogle.com

Investigation of Reaction Kinetics and Mechanisms Involving this compound

The kinetics of reactions involving this compound (PPA) have been studied to elucidate the underlying mechanisms. The oxidation of PPA with N-bromosuccinimide (NBS) serves as a well-documented example. researchgate.netakjournals.com

Kinetic studies performed at 308 K have established the experimental rate laws for the oxidation in different media:

Acidic Medium (HCl): The rate law is -d[NBS]/dt = k[NBS][PPA]ˣ, where x is a positive fraction. researchgate.net

Alkaline Medium (NaOH): The rate law is -d[NBS]/dt = k[NBS][OH⁻][PPA]ˣ, where x is a positive fraction. The reaction is notably faster in alkaline conditions. researchgate.net

Further mechanistic investigations involving Ruthenium(III) catalysis in HCl medium showed a different rate law: -d[NBS]/dt = k[NBS][PPA][Ru(III)]ᵃ[H⁺]⁻ᵇ, where a and b are less than unity. akjournals.com This indicates a complex mechanism where the catalyst and acid concentration play intricate roles.

The proposed mechanisms are consistent with the observed kinetic data. researchgate.net For the uncatalyzed reaction, the reactive species are believed to be protonated NBS or NBS itself in acid, and the hypobromite (B1234621) ion (OBr⁻) in alkali. researchgate.net In the catalyzed reaction, a complex between the Ru(III) catalyst and the PPA substrate is likely formed prior to the rate-determining step involving the oxidant. akjournals.com These studies also involved evaluating the effect of variables such as ionic strength, solvent isotope effect (using D₂O), and temperature, from which activation parameters for the reactions were computed. researchgate.net

Applications of 1 Amino 1 Phenylpropan 2 Ol in Advanced Organic Synthesis and Catalysis

Utilization as Chiral Building Blocks for Complex Organic Molecules

1-Amino-1-phenylpropan-2-ol is a fundamental chiral building block in the synthesis of more complex, enantiomerically pure organic molecules. Its inherent chirality, stemming from the presence of stereocenters, allows for the stereospecific construction of target compounds. cymitquimica.com This is particularly significant in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.

The compound's amino and hydroxyl groups provide reactive sites for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. For instance, it can be used as a precursor in the synthesis of other valuable chiral molecules. Researchers utilize this compound and its derivatives to construct complex molecular architectures with a high degree of stereochemical control, which is essential for producing effective and selective bioactive molecules. chemimpex.comacs.org

A notable application is in the synthesis of vicinal amino alcohols, a structural motif present in numerous biologically active compounds and natural products like antibiotics and neurotransmitters. acs.orgsci-hub.se The strategic incorporation of this compound allows chemists to introduce the desired stereochemistry into the final product.

Role as Chiral Auxiliaries in Asymmetric Organic Synthesis

In asymmetric synthesis, chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. This compound and its derivatives are effective chiral auxiliaries. chemimpex.comacs.org They are capable of inducing high levels of stereoselectivity in a variety of chemical transformations.

The mechanism of action as a chiral auxiliary involves the formation of a temporary covalent bond with the substrate, creating a chiral environment that biases the approach of a reagent from a specific direction. This leads to the preferential formation of one enantiomer or diastereomer over the other. After the desired stereoselective transformation is complete, the auxiliary can be cleaved from the product and ideally recycled. The ability of this compound to serve as an effective chiral auxiliary is crucial for the efficient production of enantiomerically pure compounds, which is a significant challenge in modern organic synthesis. chemimpex.com

Ligand Design for Metal-Catalyzed Asymmetric Reactions

The amino and hydroxyl groups of this compound make it an excellent scaffold for the design of chiral ligands for metal-catalyzed asymmetric reactions. acs.org These ligands coordinate to a metal center, creating a chiral catalyst that can promote a wide range of enantioselective transformations.

For example, derivatives of this compound can be modified to include phosphine (B1218219) groups, creating P,O-ligands that can coordinate with metals like ruthenium. One such ligand, (1S,2R)-1-(diphenylphosphanyl)-3-methoxy-1-phenylpropan-2-ol, has been used to create a chiral ruthenium(II) complex that catalyzes asymmetric Diels-Alder and Friedel-Crafts reactions. rsc.org Although the enantioselectivities in these specific examples were modest, they demonstrate the potential of ligands derived from this scaffold. rsc.org The development of such chiral metal complexes is a cornerstone of modern asymmetric catalysis, enabling the synthesis of a vast array of chiral molecules with high efficiency and enantiopurity.

| Ligand Type | Metal | Reaction Type | Reference |

| Phosphane-hydroxyl | Ruthenium(II) | Diels-Alder, Friedel-Crafts | rsc.org |

Intermediates in the Synthesis of Pharmaceutical Scaffolds and Bioactive Molecules for Research

This compound and its isomers are key intermediates in the synthesis of a wide range of pharmaceutical scaffolds and bioactive molecules for research purposes. chemimpex.comlookchem.comchemshuttle.com Its structural framework is found within various classes of drugs and biologically active compounds. acs.org

The compound serves as a starting material for the synthesis of various pharmaceutical compounds, including those targeting the central nervous system. lookchem.com Its chiral nature is particularly valuable in the development of enantiomerically specific drugs, which can lead to improved efficacy and reduced side effects. lookchem.com For instance, chiral 1,2-amino alcohol motifs are prevalent in antibiotics, β-adrenergic blockers, and antiviral drugs. acs.orgsci-hub.se

Furthermore, research has shown that derivatives of related amino alcohols can act as monoamine reuptake inhibitors, highlighting their potential in developing treatments for mood disorders. The versatility of this compound as a synthetic intermediate underscores its importance in medicinal chemistry and drug discovery. chemimpex.comlookchem.com

Contributions to Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of biocatalysis, employing enzymes or whole-cell systems, is a key aspect of green chemistry, offering mild reaction conditions and high selectivity. sci-hub.se

Recent advancements have focused on the biocatalytic synthesis of chiral amino alcohols, including stereoisomers of this compound. acs.org Enzymatic cascade reactions, starting from renewable materials like L-phenylalanine, have been developed to produce enantiomerically pure amino alcohols. acs.org These biocatalytic methods are considered environmentally friendly and provide an efficient route to these valuable chiral compounds. acs.orgsci-hub.se One study highlighted the use of a biocatalyst for the asymmetric bioreduction of a ketone to produce a chiral alcohol in high yield and excellent enantiomeric excess, showcasing a green synthetic method. tandfonline.com The development of such green methodologies for the synthesis of this compound and related compounds is a significant step towards more sustainable chemical manufacturing. acs.org

Research on Biological Interactions and Mechanistic Pathways of 1 Amino 1 Phenylpropan 2 Ol

Enzymatic Studies and Substrate Specificity for Alcohol Dehydrogenases in 1-Amino-1-phenylpropan-2-ol Metabolism

Enzymatic studies have been crucial in understanding the metabolism of this compound and its analogs, with a particular focus on alcohol dehydrogenases (ADHs). These enzymes catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones. globalscientificjournal.com The stereochemistry of this compound and its derivatives plays a significant role in their interaction with ADHs, influencing both binding affinity and reaction rates.

A multi-enzyme cascade reaction has been developed for the synthesis of all four stereoisomers of phenylpropanolamines (PPAs), including this compound. nih.gov This process utilizes a combination of an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine (B10760859) dehydrogenase. nih.gov The regio- and stereoselectivities of the chosen ADHs and ωTAs are key to producing the desired PPA stereoisomer in high optical purity. nih.gov For instance, the structural isomer (1S,2R)-1-amino-1-phenylpropan-2-ol has been synthesized with high optical purity using this cascade method. nih.gov

The substrate specificity of ADHs is a critical factor. Generally, ADHs show the highest activity towards primary alcohols with linear carbon chains, such as ethanol. globalscientificjournal.com The activity tends to decrease with increased chain length and for secondary alcohols. globalscientificjournal.com However, some ADHs can oxidize unsaturated alcohols. globalscientificjournal.com In the context of PPA synthesis, ADHs are used to oxidize 1-phenylpropane-1,2-diols to form either 2-hydroxy-1-phenylpropanone or 1-hydroxy-1-phenylpropan-2-one (B1202110), which are then aminated by a transaminase. acs.orgacs.org The choice of ADH, such as those from Ralstonia sp. (RADH) or Lactobacillus brevis (LbADH), in combination with specific carboligases, allows for the production of all four stereoisomers of 1-phenylpropane-1,2-diol, a precursor to this compound. acs.org

Furthermore, ephedrine (B3423809) dehydrogenase, an enzyme from Arthrobacter sp., has been characterized and shown to act on a broad range of aryl-alkyl ketones, which are structurally related to the oxidized forms of this compound. qmul.ac.uk This enzyme exhibits strict enantioselectivity, highlighting the importance of stereochemistry in enzyme-substrate interactions within this class of compounds. qmul.ac.uk

Interactive Data Table: Enzymes in this compound Metabolism and Synthesis

| Enzyme | Role | Substrate Example | Product Example | Stereoselectivity | Reference |

| Alcohol Dehydrogenase (ADH) | Oxidation | 1-Phenylpropane-1,2-diol | 2-Hydroxy-1-phenylpropanone | Regio- and stereoselective | nih.gov |

| ω-Transaminase (ωTA) | Amination | 2-Hydroxy-1-phenylpropanone | This compound | Stereoselective | nih.gov |

| Alanine Dehydrogenase | Cofactor Regeneration | Pyruvate | L-Alanine | - | nih.gov |

| Ephedrine Dehydrogenase | Oxidation/Reduction | (1R,2S)-Ephedrine | (S)-Methcathinone | Enantioselective | qmul.ac.uk |

| Styrene (B11656) Monooxygenase | Epoxidation | β-Methylstyrene | 2-Methyl-3-phenyloxirane | Enantioselective | thieme-connect.com |

| Epoxide Hydrolase | Hydrolysis | 2-Methyl-3-phenyloxirane | 1-Phenylpropane-1,2-diol | Stereoselective | thieme-connect.com |

Interactions with Biological Macromolecules and Ligand Binding Mechanisms

The biological activity of this compound and its derivatives is rooted in their interactions with various biological macromolecules, including enzymes and receptors. smolecule.com The presence of both an amino group and a hydroxyl group allows these compounds to form hydrogen bonds and electrostatic interactions with the active sites of these macromolecules. The phenyl group often contributes to hydrophobic interactions, further enhancing binding affinity.

The mechanism of ligand binding is a complex process that can involve conformational changes in the target macromolecule. Even a simple one-step binding event can be influenced by the interplay between ligand association and these conformational shifts. For this compound derivatives, their chiral nature is a critical determinant of selective binding to specific molecular targets, which in turn modulates the activity of these targets. smolecule.com

Derivatives of this compound have been studied for their ability to inhibit enzymes. For example, some analogs have been shown to inhibit kinases involved in cancer cell proliferation, such as c-KIT kinase, by disrupting signaling pathways that promote tumor growth. Others have demonstrated inhibitory effects on enzymes like Sirtuin 2 deacetylase, which is involved in metabolic regulation.

Investigation of Adrenergic Receptor Activation and Neurotransmitter Release Mechanisms by this compound Isomers

The isomers of this compound, also known as phenylpropanolamine (PPA), exhibit significant interactions with the adrenergic system. They are known to act as sympathomimetic agents, primarily by causing the release of norepinephrine (B1679862) from nerve terminals, and also by directly agonizing adrenergic receptors. nih.govpharmacompass.com This dual mechanism of action leads to vasoconstriction and other sympathomimetic effects.

The different stereoisomers of this compound can have varied pharmacological activities. For example, the threo forms tend to be more centrally active, while the erythro forms are more vasoactive. google.com Specifically, the L-erythro isomer (L-norephedrine) exhibits potent vasoconstrictor activity. google.com The stereochemical configuration significantly influences the binding affinity of these isomers for different types of adrenergic receptors, including α₁, α₂, and β₂ receptors. google.com

Research has shown that derivatives of this compound can act as potent norepinephrine reuptake inhibitors. researchgate.netresearchgate.net The (2R,3S)-isomer of a 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series was found to be a potent and selective norepinephrine reuptake inhibitor with an IC₅₀ of 28 nM. researchgate.netresearchgate.net This inhibition of neurotransmitter reuptake prolongs the action of norepinephrine in the synaptic cleft. Some analogs also show dual inhibition of both norepinephrine and serotonin (B10506) reuptake, with minimal affinity for the dopamine (B1211576) transporter. researchgate.net

Role of this compound in Enzyme Inhibition Studies

This compound and its derivatives have been investigated as inhibitors of various enzymes. The structural features of these compounds, particularly the amino alcohol moiety, allow them to interact with the active sites of enzymes and modulate their activity. smolecule.com

One area of study has been their role as monoamine reuptake inhibitors. A series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols were synthesized and screened for their ability to inhibit the reuptake of monoamines like norepinephrine, serotonin, and dopamine. researchgate.netresearchgate.net The (2R,3S)-isomer, in particular, was identified as a potent norepinephrine reuptake inhibitor with good selectivity over the dopamine and serotonin transporters. researchgate.netresearchgate.net

In other studies, related compounds have shown inhibitory activity against different types of enzymes. For instance, derivatives have been found to inhibit kinases, such as c-KIT kinase, which are implicated in cancer. Another example is the inhibition of Sirtuin 2 deacetylase, an enzyme involved in metabolic processes. The ability of these compounds to inhibit specific enzymes makes them valuable tools for studying biological pathways and as potential leads for drug development.

Structure-Activity Relationship (SAR) Studies of this compound Stereoisomers and Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its analogs influences their biological activity. These studies have revealed that stereochemistry is a critical factor. The four stereoisomers of this compound generally exhibit different pharmacological profiles. google.com

In the context of monoamine reuptake inhibition, SAR studies on a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols demonstrated that the (2R,3S)-isomer was the most potent norepinephrine reuptake inhibitor. researchgate.netresearchgate.net Further modifications to the structure, such as small alkyl substitutions on the indoline (B122111) ring of related 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines, were found to enhance selectivity for the norepinephrine transporter over the serotonin transporter. researchgate.net

The addition of a β-hydroxy group to the phenethylamine (B48288) backbone, as is present in this compound, has been noted to reduce abuse liability compared to amphetamine. google.com The specific arrangement of functional groups is also crucial. For instance, the presence of a trifluoromethoxy group on the phenyl ring of an analog was shown to enhance its binding affinity and selectivity for its biological targets. smolecule.com

Interactive Data Table: SAR Highlights for this compound Analogs

| Structural Modification | Effect on Activity | Target | Reference |

| (2R,3S)-stereoisomer | Potent norepinephrine reuptake inhibition | Norepinephrine Transporter | researchgate.netresearchgate.net |

| Small alkyl substitution at C3 of indoline ring | Enhanced selectivity for NET over SERT | Norepinephrine Transporter, Serotonin Transporter | researchgate.net |

| Addition of β-hydroxy group | Reduced abuse liability | - | google.com |

| Trifluoromethoxy group on phenyl ring | Enhanced binding affinity and selectivity | Enzymes/Receptors | smolecule.com |

Computational Modeling of Molecular Interactions with Biological Targets of this compound

Computational modeling has become an invaluable tool for investigating the interactions between this compound and its biological targets at the molecular level. researchgate.net Techniques such as molecular docking and molecular dynamics simulations can predict the binding modes of these ligands within the active sites of enzymes and receptors.

For the antiseptic drug 2-amino-1-phenyl-1-propanol, computational studies have been used to analyze its molecular structure and predict its biological properties. researchgate.net These studies can estimate parameters like polarizability, which can be correlated with biological inhibition. researchgate.net The molecular electrostatic potential can also be calculated to identify regions of the molecule that are important for intermolecular interactions. researchgate.net

In the development of monoamine reuptake inhibitors, computational modeling and virtual screening have played a significant role in designing new compounds. researchgate.net By combining virtual screening with focused chemical synthesis, researchers were able to discover a novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols with potent norepinephrine reuptake inhibitory activity. researchgate.netresearchgate.net These computational approaches help to rationalize the observed structure-activity relationships and guide the design of more potent and selective molecules.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of 1-amino-1-phenylpropan-2-ol's diastereomers, norephedrine (B3415761) (erythro) and norpseudoephedrine (B1213554) (threo). The relative configuration of the two chiral centers can be established by analyzing the coupling constants between the benzylic proton (H-1) and the adjacent methine proton (H-2) in the 1H NMR spectrum.

For instance, a comparison of the proton magnetic resonance (PMR) spectra of norephedrine hydrochloride and norpseudoephedrine hydrochloride revealed distinct coupling constants. tennacadsci.org Norephedrine hydrochloride exhibited a coupling constant (J) of 4.0 Hz, while norpseudoephedrine hydrochloride showed a larger coupling constant of 9.0 Hz. tennacadsci.org This difference in coupling constants allows for the assignment of the erythro configuration to norephedrine and the threo configuration to norpseudoephedrine. tennacadsci.org Similar distinctions have been observed for derivatives like p-chloronorephedrine hydrochloride (J=3.5 Hz) and p-chloronorpseudoephedrine hydrochloride (J=8.0 Hz). tennacadsci.org

13C NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms, particularly C-1 and C-2, are sensitive to the stereochemical environment. In combination with 2D NMR techniques like COSY and HSQC, a complete assignment of all proton and carbon signals can be achieved, further solidifying the stereochemical elucidation. The use of chiral shift reagents can also induce separation in the NMR signals of enantiomers, enabling the quantification of their ratios.

Table 1: Representative 1H NMR Data for Stereochemical Assignment

| Compound | Proton | Chemical Shift (ppm) | Coupling Constant (J, Hz) |

| l-N-trifluoroacetyl-2-amino-1-azido-1-phenylpropane | H-1 | 5.23 (d) | 4.6 |

| u-N-trifluoroacetyl-2-amino-1-azido-1-phenylpropane | H-1 | 5.04 (d) | 6.2 |

| Norephedrine hydrochloride | H-1/H-2 | - | 4.0 |

| Norpseudoephedrine hydrochloride | H-1/H-2 | - | 9.0 |

Data compiled from multiple research sources. tennacadsci.orgulb.ac.be

Mass Spectrometry (MS) Techniques for Structural Confirmation and Degradation Product Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound, which aids in its structural confirmation. Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used. The molecular ion peak ([M]+ or [M+H]+) confirms the molecular weight of the compound. uni.lu

The fragmentation pattern in the mass spectrum provides valuable structural information. A characteristic fragmentation process for norephedrine and its diastereomers is the α-cleavage, leading to the formation of a common ion at m/z 179 for their N-acetyl-O-trimethylsilyl derivatives. dshs-koeln.de For norephedrine (NORE) and norpseudoephedrine (NORP), this fragmentation also produces an ion at m/z 86, although it is of low abundance. dshs-koeln.de Another significant ion at m/z 159 for NORE/NORP derivatives is proposed to arise from the migration of the trimethylsilyl (B98337) group to the nitrogen atom. dshs-koeln.de Benzylic cleavage resulting in a stable tropylium (B1234903) ion at m/z 91 is also a common feature in the mass spectra of benzyl-containing compounds.

MS techniques, particularly when coupled with liquid chromatography (LC-MS), are also powerful for identifying and characterizing degradation products. researchgate.net Forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative) can be performed, and the resulting degradants can be separated by LC and identified by their mass-to-charge ratios and fragmentation patterns using tandem mass spectrometry (MS/MS). researchgate.net This is crucial for understanding the stability of the compound.

Table 2: Key Mass Spectrometry Fragmentation Data for Norephedrine Derivatives

| Derivative | Key Fragment Ion (m/z) | Proposed Origin |

| N-acetyl-O-trimethylsilyl NORE/NORP | 179 | α-cleavage |

| N-acetyl-O-trimethylsilyl NORE/NORP | 86 | α-cleavage |

| N-acetyl-O-trimethylsilyl NORE/NORP | 159 | TMS migration to N-atom |

Data from a study on the confirmatory procedure of ephedrines by GC-MS. dshs-koeln.de

Chromatographic Methods (HPLC, GC, LC-MS/MS) for Purity and Enantiomeric Excess Determination

Chromatographic techniques are paramount for assessing the purity and determining the enantiomeric excess (ee) of this compound. High-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed for these purposes.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating and quantifying the enantiomers of this compound. This is often achieved using a chiral stationary phase (CSP), such as a Chiralpak AD-H column. tsijournals.com The separation is based on the differential interactions of the enantiomers with the chiral selector of the CSP. UV detection is commonly used. researchgate.net Pre-column derivatization with a chiral reagent, like S(+)-1-(1-naphthyl)-ethyl isocyanate, can also be used to form diastereomers that can then be separated on a normal-phase column. researchgate.net HPLC methods have been developed to achieve baseline resolution of the enantiomers, allowing for accurate determination of enantiomeric purity, with some methods reporting an ee of 99%. tsijournals.comsigmaaldrich.com

Gas Chromatography (GC): GC is another powerful technique for purity analysis and can also be used for enantiomeric separation, often after derivatization. scielo.br Derivatization with a chiral derivatizing agent (CDA), such as S-(-)-N-(trifluoroacetyl)prolyl (l-TPC) chloride, converts the enantiomers into diastereomers, which can then be separated on a standard achiral GC column. researchgate.net GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) provides high sensitivity and specificity. dea.gov GC-MS is also used for the simultaneous quantification of related compounds like ephedrine (B3423809) and pseudoephedrine. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the analysis of this compound in complex matrices, such as biological samples, and for the analysis of its degradation products. It offers low limits of detection and is a valuable tool in both research and clinical settings. researchgate.net

Table 3: Example Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

| Chiral HPLC | Chiralpak AD-H (250mm x 4.6mm, 5µm) | Heptane:Ethanol | UV | Enantiomeric separation |

| GC-FID | HP-5/DB-5 (30 m x 0.32 mm x 0.25µm) | Hydrogen | FID | Purity analysis |

| LC-MS/MS | C18 column | Acetonitrile/Ammonium acetate (B1210297) buffer | MS/MS | Degradation product analysis |

Data compiled from various sources. researchgate.nettsijournals.comdea.gov

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of this compound, providing a molecular fingerprint and insights into its functional groups and structure.

FT-IR Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amine group typically appear in the same region. C-H stretching vibrations of the aromatic ring and the alkyl chain are observed around 3000 cm⁻¹. The C-N stretching and N-H bending vibrations can be found in the fingerprint region, typically around 1600 cm⁻¹.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule.

Table 4: Characteristic Vibrational Frequencies

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| O-H Stretch | ~3300 (broad) | - |

| N-H Stretch | ~3300 | - |

| Aromatic C-H Stretch | ~3000-3100 | ~3060 |

| N-H Bend | ~1600 | - |

| Phenyl Ring Breathing | - | ~1004 |

| Phenyl C=C Stretch | - | ~1605 |

Data compiled from multiple sources. acs.org

Optical Rotation and Circular Dichroism for Chiral Analysis

Optical rotation and circular dichroism (CD) are chiroptical techniques that are fundamental for the analysis of chiral molecules like this compound. They provide information about the absolute configuration and enantiomeric purity of the compound.

Optical Rotation: Optical rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule under specific conditions (temperature, wavelength, solvent, and concentration). Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. For example, the specific optical rotation of (1S, 2R)-4'-Hydroxy-2-amino-1-phenylpropan-1-ol has been reported as -17.9° (c=2 in methanol), while its enantiomer has a positive rotation. google.com The measured optical rotation of a sample can be compared to the specific rotation of the pure enantiomer to determine its optical purity and enantiomeric excess. libretexts.org